molecular formula C17H8ClFN2O2 B7789468 2-(3-chloro-4-fluoroanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile

2-(3-chloro-4-fluoroanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile

Cat. No.: B7789468
M. Wt: 326.7 g/mol
InChI Key: JLSNLOQMUIFYHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compound “2-(3-chloro-4-fluoroanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile” is a chemical entity listed in the PubChem database It is known for its unique properties and applications in various scientific fields

Preparation Methods

    Synthetic Routes: The synthesis typically involves the use of starting materials that undergo a series of chemical reactions, such as alkylation, halogenation, and condensation reactions.

    Reaction Conditions: These reactions are often carried out under controlled conditions, including specific temperatures, pressures, and the presence of catalysts to ensure the desired product is obtained.

    Industrial Production Methods: Industrial production may involve large-scale synthesis using automated equipment and stringent quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Compound “2-(3-chloro-4-fluoroanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: In this reaction, one functional group in the compound is replaced by another, often using reagents like halogens or nucleophiles.

    Common Reagents and Conditions: The reactions may require specific solvents, temperatures, and catalysts to proceed efficiently.

    Major Products: The products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives of the original compound with modified functional groups.

Scientific Research Applications

Compound “2-(3-chloro-4-fluoroanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile” has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: The compound may be used in biological assays to study its effects on different biological systems.

    Industry: It may be used in the production of materials, coatings, or other industrial products.

Mechanism of Action

The mechanism of action of compound “2-(3-chloro-4-fluoroanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile” involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, similar compounds typically exert their effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing various biochemical processes.

Comparison with Similar Compounds

Compound “2-(3-chloro-4-fluoroanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile” can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    Compound A: Known for its strong oxidizing properties.

    Compound B: Used in various reduction reactions.

    Compound C: Commonly used in substitution reactions.

Each of these compounds has distinct properties and applications, making “this compound” unique in its specific uses and potential benefits.

Properties

IUPAC Name

2-(3-chloro-4-fluoroanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8ClFN2O2/c18-12-7-9(5-6-13(12)19)21-14(8-20)15-16(22)10-3-1-2-4-11(10)17(15)23/h1-7,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSNLOQMUIFYHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C#N)NC3=CC(=C(C=C3)F)Cl)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C#N)NC3=CC(=C(C=C3)F)Cl)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.